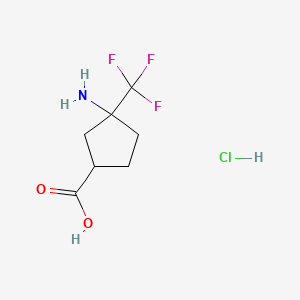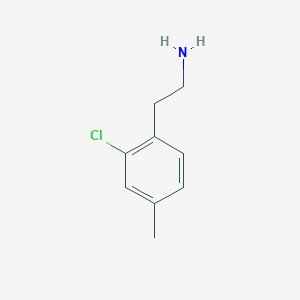![molecular formula C7H14ClNO3S B13518966 9-Oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dionehydrochloride](/img/structure/B13518966.png)
9-Oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dionehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-oxa-2lambda6-thia-6-azaspiro[45]decane-2,2-dione hydrochloride is a chemical compound with a unique spirocyclic structure It contains oxygen, sulfur, and nitrogen atoms within its ring system, making it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the preparation of starting materials, reaction monitoring, and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of sulfur and nitrogen atoms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione hydrochloride
- 9-amino-6-oxa-2lambda6-thiaspiro[4.5]decane-2,2-dione hydrochloride
Uniqueness
Compared to similar compounds, 9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione hydrochloride stands out due to its specific spirocyclic structure and the presence of multiple heteroatoms.
Properties
Molecular Formula |
C7H14ClNO3S |
|---|---|
Molecular Weight |
227.71 g/mol |
IUPAC Name |
9-oxa-2λ6-thia-6-azaspiro[4.5]decane 2,2-dioxide;hydrochloride |
InChI |
InChI=1S/C7H13NO3S.ClH/c9-12(10)4-1-7(6-12)5-11-3-2-8-7;/h8H,1-6H2;1H |
InChI Key |
IKSCZLKEWFISNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC12COCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


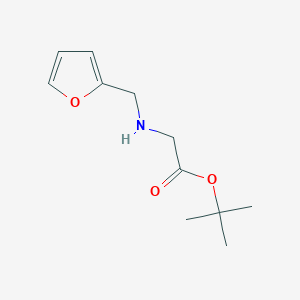
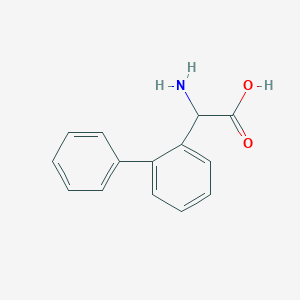
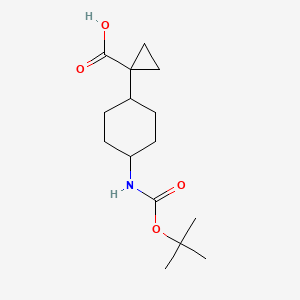
![2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]aceticacid](/img/structure/B13518907.png)
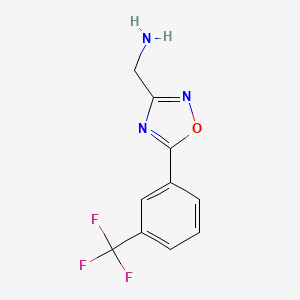
![2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13518917.png)
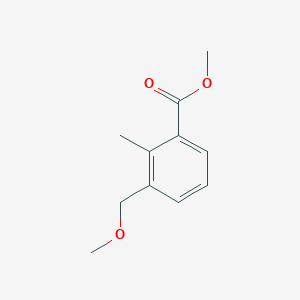
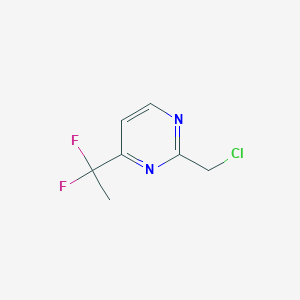

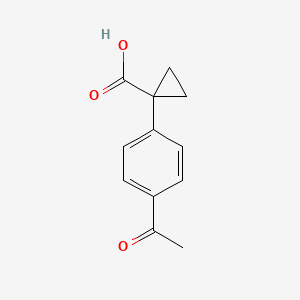
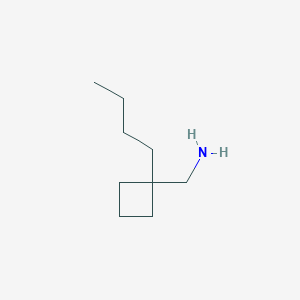
![Methyl4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylatehydrochloride](/img/structure/B13518955.png)
